Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5210~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate is a complex organic compound featuring a unique structure that includes an isoxazole ring, a benzoate ester, and a tricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . The tricyclic core can be constructed using a series of cyclization reactions, and the final esterification step involves the reaction of the intermediate with ethyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as the implementation of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield oxazoles, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The isoxazole ring and tricyclic core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-3-isoxazolyl)methylamine: A simpler compound with a similar isoxazole ring structure.
3-Ethyl-5-isoxazolyl methanol: Another compound featuring the isoxazole ring, but with different functional groups.
Uniqueness
Ethyl 3-({[3-(5-methyl-3-isoxazolyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-6-yl]carbonyl}amino)benzoate is unique due to its complex tricyclic core and the combination of functional groups, which provide it with distinct chemical and biological properties compared to simpler isoxazole derivatives.
Properties
Molecular Formula |
C22H21N3O6 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
ethyl 3-[[(1R,7S)-3-(5-methyl-1,2-oxazol-3-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H21N3O6/c1-3-29-21(28)13-5-4-6-14(10-13)23-19(26)17-15-7-8-22(30-15)11-25(20(27)18(17)22)16-9-12(2)31-24-16/h4-10,15,17-18H,3,11H2,1-2H3,(H,23,26)/t15-,17?,18?,22-/m0/s1 |
InChI Key |
BHVPIWQSEUYNDZ-FKSFLZPCSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)C5=NOC(=C5)C)O3 |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=NOC(=C5)C)O3 |
Origin of Product |
United States |
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